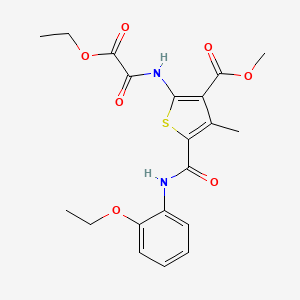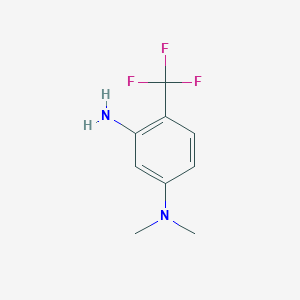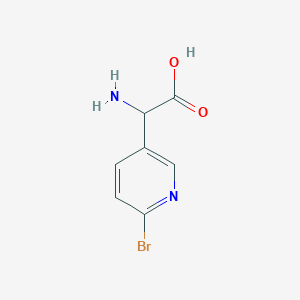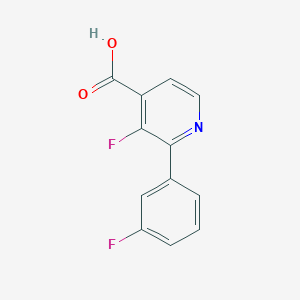
2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine, fluorine, and a difluorocyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.
Introduction of Substituents: Chlorine and fluorine atoms are introduced through halogenation reactions. The difluorocyclohexyl group can be added via nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrimidine ring.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules with complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of polar solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and ligands are frequently employed in coupling reactions, with conditions optimized for temperature and solvent compatibility.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex, multi-ring structures.
科学的研究の応用
2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.
Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, including catalysis and the synthesis of other complex molecules.
作用機序
The mechanism of action of 2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Chloro-N-(4,4-difluorocyclohexyl)-5,6-dimethylpyrimidin-4-amine: A similar compound with additional methyl groups on the pyrimidine ring.
2-Chloro-N-(4,4-difluorocyclohexyl)-5-bromopyrimidin-4-amine: A compound with a bromine atom instead of fluorine.
2-Chloro-N-(4,4-difluorocyclohexyl)-5-iodopyrimidin-4-amine: A compound with an iodine atom instead of fluorine.
Uniqueness
2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the difluorocyclohexyl group, makes it particularly interesting for various applications, as these substituents can significantly influence the compound’s reactivity and interactions with molecular targets.
特性
分子式 |
C10H11ClF3N3 |
|---|---|
分子量 |
265.66 g/mol |
IUPAC名 |
2-chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C10H11ClF3N3/c11-9-15-5-7(12)8(17-9)16-6-1-3-10(13,14)4-2-6/h5-6H,1-4H2,(H,15,16,17) |
InChIキー |
XGRWEOXXCCKHKZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1NC2=NC(=NC=C2F)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone](/img/structure/B12077174.png)

![3-[(Naphthalen-2-yloxy)methyl]azetidine](/img/structure/B12077186.png)


![N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12077217.png)

![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)




